(8-Fluorochroman-4-yl)methanamine
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Overview
Description
(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Fluorination: Introduction of the fluorine atom at the 8th position is achieved using fluorinating agents such as Selectfluor.
Reduction: The reduction of the double bond in the benzopyran ring is carried out using hydrogenation catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sodium cyanoborohydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methanamine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- (8-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- (8-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
Uniqueness
Compared to its analogs, (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-3,7H,4-6,12H2 |
InChI Key |
UPUJBZAIPITGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1CN)C=CC=C2F |
Origin of Product |
United States |
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